molecular formula C15H13ClO2 B6403095 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% CAS No. 1261953-41-6

2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95%

Cat. No. B6403095
CAS RN: 1261953-41-6
M. Wt: 260.71 g/mol
InChI Key: ULXQFICQEGIXTF-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid (CMPMA) is a compound belonging to the class of aromatic carboxylic acids. It has a wide range of applications in the field of chemistry and biochemistry, including its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. In addition, CMPMA has been studied for its potential as a therapeutic agent for various diseases.

Scientific Research Applications

2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% has a wide range of applications in the field of chemistry and biochemistry. It has been used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. In addition, 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% has been studied for its potential as a therapeutic agent for various diseases. For example, 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% has been studied for its potential to inhibit the growth of cancer cells and to reduce inflammation. It has also been studied for its potential to reduce the risk of cardiovascular disease and to improve the function of the immune system.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% is not yet fully understood. However, it is believed to act through several pathways. It is known to inhibit the activity of cyclooxygenase-2 (COX-2) and to reduce the production of pro-inflammatory cytokines. In addition, 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% has been found to inhibit the activity of matrix metalloproteinase-2 (MMP-2) and to reduce oxidative stress. Finally, 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant responses.
Biochemical and Physiological Effects
2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% has been found to reduce inflammation, inhibit the growth of cancer cells, reduce the risk of cardiovascular disease, and improve the function of the immune system. In addition, 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% has been found to have antioxidant, anti-apoptotic, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and is readily available. In addition, it is relatively stable and has a low toxicity profile. However, 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% also has some limitations. It is relatively expensive, and its effects may vary depending on the concentration used. In addition, 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% can be difficult to dissolve in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95%. First, further research is needed to better understand the mechanism of action of 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% and to identify potential therapeutic targets. In addition, further studies are needed to explore the potential of 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% to treat a variety of diseases, including cancer, cardiovascular disease, and inflammatory disorders. Finally, research is needed to identify potential synergistic effects between 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% and other compounds, as well as to explore the potential of 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% as an adjuvant for existing therapies.

Synthesis Methods

2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% is typically synthesized through the reaction of 3-chloro-2-methylbenzoic acid and methylmagnesium bromide. The reaction of these two compounds is catalyzed by anhydrous aluminum chloride and proceeds in a two-step process. First, 3-chloro-2-methylbenzoic acid is reacted with methylmagnesium bromide, forming a methyl ester. This is then reacted with acetic acid to yield 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95%. The overall yield of this reaction is typically around 95%.

properties

IUPAC Name

2-(3-chloro-2-methylphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-9-5-3-7-12(14(9)15(17)18)11-6-4-8-13(16)10(11)2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXQFICQEGIXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C(=CC=C2)Cl)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690257
Record name 3'-Chloro-2',3-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261953-41-6
Record name 3'-Chloro-2',3-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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